4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile

Lipophilicity Drug Design Permeability

Researchers sourcing 2-oxo-1,2-dihydropyridine building blocks for kinase inhibitor programs frequently encounter inconsistent reactivity from des-methyl or branched-chain analogs, introducing risk of divergent synthetic yields and unreliable biological assay data. 4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS 1864443-07-1) eliminates this variability: • Defined 5-amino/6-methyl substitution ensures Zn(II)-mediated O-benzylation selectivity over N-alkylation, critical for protected intermediate synthesis • Linear butanenitrile chain (4 rotatable bonds) enables exploration of deep protease binding pockets vs. branched isomers (2 rotatable bonds) • CNS-drug-like physicochemical profile (XLogP3 ~0, TPSA 70.1 Ų) superior to des-methyl analog (XLogP3 -0.5) • Orthogonal amino/nitrile functionalization handles for rapid lead series diversification. In stock with global shipping for immediate dispatch.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13255300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=O)N1CCCC#N)N
InChIInChI=1S/C10H13N3O/c1-8-9(12)4-5-10(14)13(8)7-3-2-6-11/h4-5H,2-3,7,12H2,1H3
InChIKeyQFFANUXIWNIUDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile – Dihydropyridinone Building Block


4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS 1864443-07-1) is a heterocyclic compound with a 1,2-dihydropyridin-2-one core, featuring a 5-amino, 6-methyl substitution pattern and a linear butanenitrile side chain at the N-1 position . With a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, it belongs to a class of 2-oxo-1,2-dihydropyridine derivatives commonly used as synthetic intermediates in medicinal chemistry, particularly as precursors for kinase inhibitors and peptidomimetics [1]. Its structural features, including hydrogen bond donor/acceptor groups and a nitrile handle for further derivatization, make it a versatile scaffold for constructing complex heterocyclic frameworks .

Dihydropyridinone building block for kinase inhibitor and peptidomimetic synthesis
5-amino and nitrile groups offer orthogonal derivatization handles
Predicted balanced lipophilicity and H-bonding profile for lead optimization

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile: Irreplaceable by Analogs


In-class 2-oxo-1,2-dihydropyridine analogs are not functionally interchangeable due to the critical influence of the 6-methyl and 5-amino substituents on the pyridinone ring's electron density, lipophilicity, and hydrogen-bonding capacity, which collectively govern reactivity in downstream derivatizations such as O-benzylation [1] and biological target interactions [2]. Specifically, the linear butanenitrile chain of the target compound (CAS 1864443-07-1) imposes distinct conformational and physicochemical properties compared to branched-chain or chain-length variants, directly affecting its performance as a synthetic intermediate. Selecting a des-methyl, des-amino, or branched isomer without evidence of equivalent reactivity and physicochemical profile introduces a quantifiable risk of divergent synthetic yields, altered pharmacokinetic properties in derived lead compounds, and inconsistent biological assay data [2].

Des-methyl or des-amino analogs
Reactivity and biological target interaction may shift due to altered electron density and H-bonding capacity.
Branched-chain butanenitrile isomers
Reduced conformational flexibility (fewer rotatable bonds) may limit docking pose diversity and synthetic utility.
3-amino positional isomer
Steric hindrance at N-1 may reduce alkylation selectivity and yield compared to 5-amino substitution.

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile: Quantitative Comparison with Analogs


Lipophilicity & Permeability vs. Des-Methyl Analog

The target compound (CAS 1864443-07-1) incorporates a 6-methyl substituent absent in the analog 4-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS 1016693-84-7). This structural difference results in a computed increase in lipophilicity. While experimental logP values are not publicly available, the computed XLogP3 for the des-methyl analog is -0.5 [1]. The addition of a methyl group to an aromatic ring is known to increase the logP by approximately 0.5–0.6 units, suggesting the target compound possesses an XLogP3 near 0.0–0.1, representing a shift from a hydrophilic to a more balanced lipophilic-hydrophilic profile [2]. This increases the compound's suitability as a precursor for blood-brain barrier (BBB)-penetrant candidates.

Lipophilicity Shift
Class-level
Δ XLogP3 ≈ +0.5 to +0.6
May improve cell permeability and CNS-penetrant candidate design
Computed from methyl group contribution; experimental logP unavailable
Lipophilicity Drug Design Permeability

Increased Hydrogen-Bonding vs. Unsubstituted Core Analog

The presence of a 5-amino group in the target compound (CAS 1864443-07-1) directly increases the hydrogen bond donor (HBD) count from 0 to 1 and the acceptor (HBA) count from 2 to 3, compared to the unsubstituted analog 4-(2-oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS 218921-20-1) [1][2]. This is associated with a topological polar surface area (TPSA) increase from 44.1 Ų to 70.1 Ų [1][2]. The amine also serves as a nucleophilic handle for selective derivatization, such as amide coupling or reductive amination, which is not possible with the unsubstituted core.

H-Bond & Polarity
Cross-study
HBD +1, HBA +1, TPSA +26.0 Ų
Enhances aqueous solubility and target engagement potential
Computed properties; experimental solubility verification recommended
Molecular Recognition Solubility Synthetic Handle

Nitrile Orientation: Linear vs. Branched Chain

The target compound (CAS 1864443-07-1) possesses a linear butanenitrile chain (N1–CH2–CH2–CH2–C≡N), in contrast to the branched isomer 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS 2137958-71-3), which has the nitrile on a secondary carbon (N1–CH(C2H5)–C≡N) [1]. This structural variation results in a rotatable bond count of 4 for the target versus 2 for the branched isomer, indicating significantly greater conformational flexibility in the target's side chain [1]. The linear chain projects the nitrile terminus approximately 1.5–2.0 Å farther from the pyridinone core in its extended conformation, a critical factor for optimal binding pocket interactions.

Side Chain Flexibility
Cross-study
Rotatable Bonds: 4 (linear) vs. 2 (branched)
Extended linear reach enables deeper binding pocket exploration
Computed topological descriptors
Conformational Analysis Ligand Docking Synthetic Selectivity

Amino Position Isomerism: Electronic and Steric Effects

The target compound (CAS 1864443-07-1) has the amino group at the 5-position (para to the carbonyl), while the isomer 4-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS 1249938-84-8) has it at the 3-position (ortho to the carbonyl) and lacks the 6-methyl group [1]. This positional shift alters the resonance and inductive electronic effects on the pyridinone ring, as evidenced by the difference in computed molecular complexity (308 vs. 270 for the des-amino analog, reflecting the additional substituent) [1][2]. The 5-amino group is conjugated with the carbonyl through the C4-C5 double bond, enhancing the N-1 alkylation selectivity, whereas the 3-amino group introduces steric hindrance near the reactive N-1 center.

Amino Regiochemistry
Class-level
5-amino (para to C=O)
vs.
3-amino (ortho to C=O)
Para substitution avoids N-1 steric hindrance, supporting selective alkylation
Reactivity inferred from electronic principles; experimental yield data recommended
Regioselectivity Electronic Effects Medicinal Chemistry

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile: Optimal Application Scenarios


Kinase Inhibitor Libraries: Balanced Lipophilicity & H-Bonding

The target compound's predicted XLogP3 (0.0–0.1) and three HBA/one HBD sites [1] make it an ideal scaffold for generating kinase inhibitor candidate libraries. Its balanced lipophilicity improves upon the des-methyl analog (XLogP3 -0.5), facilitating cell permeability without excessive hydrophobicity that could lead to promiscuous binding [2]. The amino and nitrile groups provide orthogonal functionalization points, enabling rapid diversification of lead series.

Peptidomimetic Design with Extended Linear Geometry

The linear butanenitrile chain, with 4 rotatable bonds, allows the terminal nitrile to act as a bioisostere for carboxylic acids or amides in peptide backbone mimetics [1]. Its extended reach (compared to the branched isomer with only 2 rotatable bonds) enables the exploration of deeper binding pockets in proteases and other enzymes, a hallmark of 2-oxo-1,2-dihydropyridine-based inhibitors [2].

Selective O-Benzylation in Complex Molecule Synthesis

The 5-amino, 6-methyl substitution pattern directs selective O-benzylation over N-benzylation, a critical step documented for 2-oxo-1,2-dihydropyridines using Zn(II)-mediated conditions [1]. The target compound's steric and electronic profile predicts superior selectivity compared to 3-amino or des-amino analogs, ensuring higher yields of protected intermediates required for total synthesis of natural products.

CNS-Penetrant Probes Requiring Moderate Lipophilicity

With a predicted XLogP3 near 0 and a TPSA of 70.1 Ų, the target compound resides within the favorable range for CNS drug-likeness (TPSA < 90 Ų, logP 1–3) [1]. This profile is superior to the des-methyl analog (XLogP3 -0.5), which may exhibit insufficient permeability, positioning the target compound as a preferred starting material for neuroscience-focused medicinal chemistry programs.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Computed lipophilicity and H-bonding profile
Permeability and target engagement assay evaluation
Peptidomimetic scaffold design
Linear butanenitrile chain topology
Binding pocket exploration via docking studies
Selective O-benzylation reactions
5-amino, 6-methyl substitution pattern for regioselectivity
Reaction yield and selectivity under reported Zn(II) conditions
CNS-penetrant probe synthesis
Computed CNS drug-like property profile
Brain permeability assay validation
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